Mecamylamine-d3 (hydrochloride)

説明

BenchChem offers high-quality Mecamylamine-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mecamylamine-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

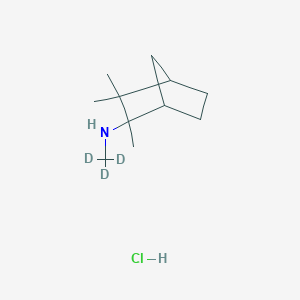

Structure

3D Structure of Parent

特性

分子式 |

C11H22ClN |

|---|---|

分子量 |

206.77 g/mol |

IUPAC名 |

2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i4D3; |

InChIキー |

PKVZBNCYEICAQP-NXIGQQGZSA-N |

異性体SMILES |

[2H]C([2H])([2H])NC1(C2CCC(C2)C1(C)C)C.Cl |

正規SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Mecamylamine-d3 (hydrochloride) chemical properties and structure

Isotopic Internal Standard for Bioanalytical Quantification & nAChR Modulation

Executive Summary

Mecamylamine-d3 (hydrochloride) is the deuterium-labeled isotopolog of mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). While the parent compound has a history as an antihypertensive and a current repurposing trajectory in neuropsychiatry (depression, addiction), the d3-variant serves a distinct, critical role: it is the Gold Standard Internal Standard (IS) for the precise quantification of mecamylamine in biological matrices via LC-MS/MS.

This guide details the physicochemical properties, structural validation, and bioanalytical protocols required to utilize Mecamylamine-d3 (HCl) effectively in drug development and pharmacokinetic (PK) workflows.

Structural Characterization & Isotopic Logic

Chemical Identity

Mecamylamine belongs to the bornane class of bicyclic compounds. The "d3" designation refers to the substitution of three hydrogen atoms with deuterium (

-

IUPAC Name: N-(Trideuteriomethyl)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

-

Isotopic Purity: Typically

deuterated forms. -

Stoichiometry: The hydrochloride salt (HCl) is the standard stable form due to the volatility of the free base amine.

Structural Visualization

The following diagram illustrates the bornane scaffold and the specific site of deuteration (

Figure 1: Structural hierarchy of Mecamylamine-d3 HCl, highlighting the N-methyl-d3 labeling site.

Physicochemical Profile

The deuterated salt retains the solubility profile of the parent compound but exhibits a distinct mass-to-charge ratio (

| Property | Data / Specification |

| CAS Number (d3) | 1217625-71-2 |

| CAS Number (Parent) | 826-39-1 |

| Molecular Formula | |

| Molecular Weight | 206.77 g/mol (Salt) / ~170.31 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility (Water) | ~50 mg/mL (Highly Soluble) |

| Solubility (Ethanol) | ~20 mg/mL |

| Solubility (DMSO) | ~5 mg/mL |

| pKa | ~11.2 (Secondary amine; highly basic) |

| Hygroscopicity | Moderate (Store desicated) |

Experimental Protocol: LC-MS/MS Quantification

Role: Internal Standard (IS) for pharmacokinetic (PK) analysis.

Rationale for Protocol Design

Mecamylamine is a lipophilic amine. In biological matrices (plasma/brain tissue), it requires extraction to remove proteins. The d3-analog compensates for:

-

Extraction Efficiency: Variations in Liquid-Liquid Extraction (LLE) recovery.

-

Matrix Effects: Ion suppression/enhancement in the ESI source.

Detailed Methodology

Step 1: Stock Preparation

-

Primary Stock: Dissolve 1 mg Mecamylamine-d3 HCl in 1 mL Methanol (1 mg/mL).

-

Working IS Solution: Dilute Primary Stock to 100 ng/mL in 50:50 Acetonitrile:Water.

-

Critical: Do not use 100% aqueous storage for >24h due to potential stability drift; store stocks at -20°C.

-

Step 2: Sample Extraction (Liquid-Liquid Extraction)

-

Matrix: 50 µL Plasma.

-

IS Addition: Add 10 µL Working IS Solution. Vortex.

-

Alkalinization: Add 50 µL 0.1 M NaOH. (Crucial: Converts salt to free base to enable organic extraction).

-

Extraction: Add 500 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Agitation: Shake/Vortex for 10 min. Centrifuge at 10,000 x g for 5 min.

-

Reconstitution: Transfer supernatant, evaporate to dryness under

, and reconstitute in 100 µL Mobile Phase.

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 mins.

-

-

Ionization: ESI Positive Mode (

).

Step 4: MRM Transitions (Mass Spectrometry)

The bornane ring fragmentation is dominant.

-

Analyte (Mecamylamine):

(Loss of -

Internal Standard (Mecamylamine-d3):

(Loss of-

Note on Cross-talk: Although both produce the 137 fragment (bornyl cation), the precursor masses (168 vs 171) are distinct. Ensure chromatographic resolution is sufficient, though the mass filter usually suffices.

-

Analytical Workflow Diagram

Figure 2: Bioanalytical workflow for quantifying Mecamylamine using the d3-IS to correct for recovery and matrix effects.

Biological Context: Mechanism of Action

While the d3-variant is an analytical tool, understanding the parent compound's interaction is vital for researchers interpreting the data. Mecamylamine is a non-competitive antagonist .[1][2][3][4] It does not compete with Acetylcholine (ACh) for the binding site; instead, it blocks the ion channel pore after it opens.

Signaling Pathway Blockade

-

Agonist Binding: ACh binds to

subunits of the nAChR. -

Channel Opening: The receptor undergoes a conformational change, opening the central cation pore.

-

Mecamylamine Action: The drug enters the open pore and binds to a site within the channel lumen (steric occlusion).

-

Result:

influx is blocked, preventing neuronal depolarization.

Figure 3: Non-competitive antagonism mechanism. Mecamylamine blocks the open channel pore, preventing signal transduction.

Handling, Stability & Safety

Storage Protocols

-

Solid State: Store at -20°C . The HCl salt is stable for

years if kept desiccated. -

Solution State:

-

Organic (MeOH/DMSO): Stable at -20°C for months.

-

Aqueous: Unstable. Prepare fresh. The amine can adsorb to glass or plastic if not in acidic buffer or high concentration.

-

Safety (EHS)

-

Toxicity: Mecamylamine is a potent ganglionic blocker.[5] Even the d3-standard should be treated as toxic.

-

Symptoms: Hypotension, ileus, urinary retention, tremor (anti-nicotinic effects).

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory for powder handling.

References

-

PubChem. (2024). Mecamylamine Hydrochloride | C11H22ClN. National Library of Medicine. Retrieved from [Link]

-

Papke, R. L., et al. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

- Young, J. W., et al. (2001). Mecamylamine: A Standard nAChR Antagonist. Neuropsychopharmacology.

Sources

Technical Guide: Mechanism of Action of Mecamylamine

[1]

Executive Summary

Mecamylamine (Inversine) is a secondary amine and a non-competitive, non-selective antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Originally developed as a ganglionic blocker for hypertension, its ability to cross the blood-brain barrier (BBB) has repurposed it as a critical tool for investigating central cholinergic signaling in neuropsychiatric disorders.

Unlike competitive antagonists (e.g., dihydro-β-erythroidine) that compete with acetylcholine (ACh) for the orthosteric binding site, mecamylamine primarily functions as an open-channel blocker . It binds within the transmembrane ion pore, physically occluding cation flow and shortening the channel open time.

Molecular Pharmacodynamics[6]

The Pore-Blocking Mechanism

The defining feature of mecamylamine’s action is use-dependence and voltage-dependence .

-

Use-Dependence: Mecamylamine requires the receptor to be in an open (activated) state to access its binding site deep within the ion channel. Consequently, its inhibitory effect is more pronounced during high-frequency synaptic transmission.

-

Voltage-Dependence: The binding site is located approximately 60% of the way through the membrane electric field from the extracellular side. Hyperpolarization (more negative membrane potential) drives the positively charged mecamylamine molecule deeper into the pore, increasing its blocking efficacy.

Binding Kinetics and Trapping

Upon agonist binding (ACh), the nAChR channel opens.[4] Mecamylamine enters the pore and binds to rings of polar residues (specifically Serine and Threonine rings in the M2 transmembrane segment). If the channel closes while mecamylamine is still bound, the drug becomes "trapped," preventing the channel from conducting current even if the agonist remains bound. Relief of this block often requires channel re-opening and depolarization to repel the positively charged molecule out of the pore.

Visualization: Molecular Interaction

Figure 1: Sequence of events describing the open-channel block mechanism of mecamylamine.

Receptor Subtype Selectivity & Affinity[3][8][9]

Although termed "non-selective," mecamylamine exhibits distinct potency variations across nAChR subtypes.[1] It is most potent at ganglionic receptors (

Table 1: Comparative Inhibitory Potency (IC50)

| Receptor Subtype | Primary Location | IC50 Value (Approx.) | Physiological Relevance |

| Autonomic Ganglia | 0.05 – 0.6 µM | Mediation of blood pressure; primary target for antihypertensive effect. | |

| CNS (Thalamus, Cortex) | 1.0 – 2.5 µM | Modulation of dopamine release; target for antidepressant/anti-addictive effects. | |

| CNS / Ganglia | ~3.6 µM | Dopaminergic regulation in striatum. | |

| CNS (Hippocampus) | ~6.9 µM | Cognitive processing; requires higher concentrations for block. | |

| NMDA | CNS | > 10 µM | Off-target inhibition at high doses; distinct from nicotinic blockade. |

Note: IC50 values vary based on holding potential due to voltage dependence. Values cited are typical for -60mV to -80mV holding potentials.

Downstream Physiological Cascades

Mecamylamine's dual action in the periphery and CNS creates a complex physiological profile.

Autonomic Ganglia (Peripheral)

By blocking

-

Result: Decreased sympathetic tone

Vasodilation

Central Nervous System

Mecamylamine crosses the BBB and antagonizes

-

Depression: It is hypothesized that "hyper-cholinergic" tone contributes to depression. Mecamylamine normalizes this by reducing ACh signaling.

-

Addiction: It blocks the reinforcing effects of nicotine by inhibiting nAChR-mediated dopamine release in the Nucleus Accumbens.

Visualization: Systemic Signaling

Figure 2: Divergent signaling pathways of mecamylamine in peripheral vs. central systems.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following Whole-Cell Patch-Clamp protocol is the gold standard.

Protocol: Characterizing Voltage-Dependent Block

Objective: Confirm mecamylamine acts as an open-channel blocker rather than a competitive antagonist.

Reagents:

-

Cell Line: HEK293 cells stably expressing human

or -

Internal Solution: 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH 7.2).

-

External Solution: Standard Tyrode’s solution.

-

Agonist: Acetylcholine (100 µM) or Nicotine (10 µM).

-

Antagonist: Mecamylamine (0.1 – 10 µM).

Workflow:

-

Giga-seal Formation: Establish a Giga-ohm seal and break into whole-cell configuration.

-

Voltage Clamp: Clamp membrane potential (

) at -60 mV . -

Control Response: Apply Agonist (2s pulse) via rapid perfusion. Record peak current (

). Wash for 60s. -

Co-application (Test): Pre-incubate with Mecamylamine (if testing closed-channel block) OR co-apply Mecamylamine + Agonist simultaneously (to test open-channel block).

-

Voltage Ramp Protocol:

-

While Agonist + Mecamylamine are present, ramp

from -100 mV to +40 mV over 500ms. -

Observation: If the block is voltage-dependent, inhibition will be profound at -100 mV (driving drug into pore) and relieved at +40 mV (electrostatic repulsion).

-

-

Analysis: Plot the I-V curve. A linear I-V indicates voltage-independence (competitive). A rectifying I-V (reduced current at negative potentials) confirms pore blockade.

References

-

Papke, R. L., et al. (2001). "Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes."[5] Journal of Pharmacology and Experimental Therapeutics.

-

Fieber, L. A., & Adams, D. J. (1991). "Mecamylamine blockade of nicotinic acetylcholine receptor channels in rat parasympathetic ganglion cells."[1][6] European Journal of Pharmacology.

-

Giniatullin, R. A., et al. (2000). "Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro."[3] Molecular Pharmacology.

-

Arias, H. R., et al. (2014). "Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor." Biochemistry.

-

Shytle, R. D., et al. (2002). "Neuronal nicotinic receptor inhibition for treating mood disorders: preliminary controlled evidence with mecamylamine." American Journal of Psychiatry.

Sources

- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dosequis.colorado.edu [dosequis.colorado.edu]

- 5. Similar activity of mecamylamine stereoisomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of Mecamylamine-d3 (hydrochloride)

An In-Depth Technical Guide to the Synthesis and Characterization of Mecamylamine-d3 (hydrochloride)

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Mecamylamine-d3 hydrochloride (N-trideuteriomethyl-mecamylamine HCl). Mecamylamine is a non-competitive nicotinic acetylcholine receptor (nAChR) antagonist that readily crosses the blood-brain barrier, making it a valuable tool in neuroscience research and a therapeutic agent for conditions like hypertension.[1][2][3] The deuterated analog, Mecamylamine-d3, serves as an essential internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and pharmacodynamic assessments.[4][5][6] This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and explains the scientific rationale behind the chosen experimental protocols, offering researchers and drug development professionals a practical guide to obtaining and validating this critical analytical standard.

Introduction: The Significance of Deuterated Mecamylamine

Mecamylamine, N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine, acts as a ganglionic blocker by inhibiting acetylcholine at autonomic ganglia, which results in decreased blood pressure.[1][7][8] Its ability to penetrate the central nervous system (CNS) has also led to its investigation for various neuropsychiatric disorders.[2][9]

In modern drug development and clinical research, the accurate quantification of a drug in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[4][5] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are chemically identical to the parent drug but have a higher mass.[10] This property allows them to be distinguished by a mass spectrometer.

Why Mecamylamine-d3 is an Ideal Internal Standard:

-

Co-elution: It exhibits nearly identical chromatographic behavior to unlabeled mecamylamine, ensuring it experiences the same matrix effects and extraction efficiencies during sample processing.[4]

-

Mass Differentiation: It is easily distinguished from the unlabeled analyte by its mass-to-charge ratio (m/z) in a mass spectrometer, allowing for precise and accurate quantification.[6]

-

Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. While the deuteration is on the N-methyl group, which can be a site of metabolism (N-demethylation), this increased bond strength can slow metabolic processes, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[11][12] This ensures the standard remains stable throughout the analytical process.

This guide provides the necessary framework for the de novo synthesis and subsequent analytical validation of Mecamylamine-d3 hydrochloride.

Chemical Synthesis of Mecamylamine-d3 Hydrochloride

The synthesis of Mecamylamine-d3 hydrochloride is most efficiently achieved by introducing the trideuteriomethyl group in the final step of the synthesis. This strategy involves the N-alkylation of the precursor amine, 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine (des-methyl-mecamylamine), using a deuterated methylating agent.

Proposed Synthetic Pathway:

The logical pathway begins with the readily available precursor, des-methyl-mecamylamine, which is then subjected to deuteromethylation followed by conversion to its hydrochloride salt.

Caption: Proposed synthetic workflow for Mecamylamine-d3 Hydrochloride.

Rationale for Experimental Choices

-

Precursor: Starting with des-methyl-mecamylamine focuses the synthesis on the critical deuteration step, avoiding the complexities of building the bicyclic core.

-

Deuterating Agent: Deuteroiodomethane (CD₃I) is a highly effective and commercially available source for the trideuteriomethyl group.[11]

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base. Its function is to deprotonate the secondary amine of the precursor, forming a nucleophilic amide anion. Using a non-nucleophilic base is critical to prevent it from competing with the amide anion in reacting with the electrophilic CD₃I.[13]

-

Solvent: Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that can dissolve the reactants without interfering with the reaction mechanism. The anhydrous condition is crucial as NaH reacts violently with water.

-

Salt Formation: Conversion to the hydrochloride salt is achieved by treating the purified free base with hydrochloric acid in an ethereal solution. This enhances the compound's stability and water solubility, making it suitable for creating stock solutions for analytical use.[9]

Step-by-Step Experimental Protocol

Materials:

-

Des-methyl-mecamylamine

-

Deuteroiodomethane (CD₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (2.0 M in diethyl ether)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add des-methyl-mecamylamine (1 equivalent). Dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Deuteromethylation: Cool the reaction mixture back down to 0°C. Add deuteroiodomethane (1.2 equivalents) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Mecamylamine-d3 free base.

-

Purification: Purify the crude product via flash column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents) while stirring.

-

Isolation: The Mecamylamine-d3 hydrochloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Characterization and Quality Control

Rigorous analytical characterization is required to confirm the identity, purity, and isotopic enrichment of the synthesized Mecamylamine-d3 hydrochloride.

Caption: Logical workflow for the analytical characterization of Mecamylamine-d3 HCl.

Physicochemical Properties

A comparison of the key properties of Mecamylamine-d3 hydrochloride and its unlabeled counterpart is essential.

| Property | Mecamylamine HCl | Mecamylamine-d3 HCl | Reference |

| Molecular Formula | C₁₁H₂₂ClN | C₁₁H₁₉D₃ClN | [1][14] |

| Molecular Weight | 203.75 g/mol | 206.77 g/mol | [15] |

| CAS Number | 826-39-1 | 1217625-71-2 | [15] |

| Appearance | White crystalline solid | White crystalline solid | N/A |

Mass Spectrometry (MS)

LC-MS/MS is the definitive technique for confirming the successful incorporation of the deuterium atoms. The analysis will show a mass shift of +3 Da for the molecular ion compared to the unlabeled standard.

Table of Expected MS Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale | Reference |

| Mecamylamine | 168.1 | 137.1 | Fragmentation of the protonated molecule. | [6] |

| Mecamylamine-d3 | 171.2 | 137.1 | +3 Da shift in precursor; fragmentation occurs on a non-deuterated part of the molecule. | [6] |

Protocol Outline: LC-MS/MS Analysis

-

System: High-Performance Liquid Chromatography coupled to a tandem-mass spectrometer (LC-MS/MS).[6]

-

Column: Kinetex C18 or equivalent reverse-phase column.[6]

-

Mobile Phase: A gradient of 0.05% trifluoroacetic acid and 5 mM ammonium formate in water (A) and methanol (B).[6]

-

Ionization: Positive electrospray ionization (ESI+).[6]

-

Detection: Multiple Reaction Monitoring (MRM) mode, tracking the transitions listed in the table above.

-

Validation: Inject a mixture of Mecamylamine HCl and Mecamylamine-d3 HCl to confirm chromatographic co-elution and baseline separation in the mass detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the precise location of the deuterium labels and the overall structural integrity of the molecule.

-

¹H NMR: The most notable difference will be the complete absence of the singlet corresponding to the N-methyl protons, which is present in the spectrum of unlabeled mecamylamine. All other proton signals corresponding to the bicyclic core should remain unchanged.

-

¹³C NMR: The carbon atom of the N-CD₃ group will exhibit a characteristic multiplet signal due to the carbon-deuterium coupling (J C-D). Its chemical shift will be similar to the N-CH₃ carbon in the unlabeled compound.

-

Deuterium NMR (²H NMR): A single resonance in the deuterium spectrum would confirm the presence of deuterium in a single chemical environment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV or Evaporative Light Scattering Detection (ELSD) is used to determine the chemical purity of the final product. The method should be capable of separating the final compound from any starting materials or reaction byproducts.

Table of Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm or ELSD |

| Purity Acceptance | ≥98% |

Conclusion

The synthesis and characterization of Mecamylamine-d3 hydrochloride are critical for advancing research that relies on the accurate quantification of mecamylamine. The synthetic route detailed in this guide, involving the deuteromethylation of a suitable precursor, is a robust and efficient method. The subsequent characterization using a suite of modern analytical techniques—primarily LC-MS/MS and NMR—provides a self-validating system to ensure the final product meets the high standards of identity, purity, and isotopic enrichment required for its use as an internal standard in regulated and research environments. This guide provides the foundational knowledge for laboratories to confidently produce and qualify this indispensable analytical tool.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4032, Mecamylamine. PubChem. Retrieved from [Link]

-

Medscape. Mecamylamine dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

Papke, R. L., et al. (2013). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Current Neuropharmacology. Retrieved from [Link]

-

UpToDate. Mecamylamine: Drug information. Retrieved from [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

- Google Patents. (CN102190587A) - Method and process for synthesizing and producing deuterated methylamine and salts thereof.

-

Liu, Z., Ren, X., & Wang, P. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. Retrieved from [Link]

-

SV ChemBioTech. (2024). Deuterium Labelled Drug Standards | Pharmaceutical R&D. Retrieved from [Link]

-

Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. Retrieved from [Link]

-

Liu, Z., Ren, X., & Wang, P. (2021). The synthetic routes to deuterated methylamine hydrochloride 4 and... ResearchGate. Retrieved from [Link]

- Google Patents. (CN112159324B) - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.

-

Halford, B. (2016). Deuterated drugs; where are we now?. Future Medicinal Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

van der Schier, R., et al. (2014). An anti-nicotinic cognitive challenge model using mecamylamine in comparison with the anti-muscarinic cognitive challenge using scopolamine. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71749917, Mecamylamine-d3 Hydrochloride. PubChem. Retrieved from [Link]

-

Arias, E., et al. (2019). Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. ACS Chemical Neuroscience. Retrieved from [Link]

-

Request PDF. Mecamylamine: New therapeutic uses and toxicity/risk profile. Retrieved from [Link]

-

Royal Society of Chemistry. A new synthesis and preliminary evaluation of some analogues of mecamylamine – a compound with anti-addiction properties. Retrieved from [Link]

-

PubMed. (2000). Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Retrieved from [Link]

-

Bertin Bioreagent. Mecamylamine (hydrochloride). Retrieved from [Link]

-

USP. (2025). Mecamylamine Hydrochloride Tablets. Retrieved from [Link]

-

PubMed. (2003). Short-term pharmacokinetics and brain distribution of mecamylamine as a preliminary to carbon-11 labeling for nicotinic receptor investigation. Retrieved from [Link]

-

PubMed. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. Retrieved from [Link]

-

PubMed. (2013). Potential therapeutic uses of mecamylamine and its stereoisomers. Retrieved from [Link]

Sources

- 1. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential therapeutic uses of mecamylamine and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. An anti‐nicotinic cognitive challenge model using mecamylamine in comparison with the anti‐muscarinic cognitive challenge using scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mecamylamine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. UpToDate 2018 [doctorabad.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 14. Mecamylamine-d3 Hydrochloride | C11H22ClN | CID 71749917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Mecamylamine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

Mecamylamine-d3 (hydrochloride) as a nicotinic acetylcholine receptor antagonist

Executive Summary

Mecamylamine-d3 (hydrochloride) is the stable deuterium-labeled isotope of Mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). While the non-labeled parent compound has a history as an antihypertensive and a current investigational role in neuropsychiatry (e.g., depression, Tourette’s), the -d3 isotopolog is a critical tool in high-precision bioanalysis.

Its primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , where it serves as an Internal Standard (IS). The deuterium substitution (typically N-methyl-d3) provides a mass shift (+3 Da) that allows for the precise quantification of Mecamylamine in biological matrices by correcting for matrix effects, extraction efficiency, and ionization variability.

Chemical & Pharmacological Profile

Structural Identity

-

Chemical Name: (1S,2R,4R)-2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride.[1]

-

Molecular Formula:

-

Molecular Weight: ~206.77 g/mol (Salt form)

-

Solubility: Highly soluble in water, ethanol, and DMSO.

Mechanism of Action: Open-Channel Blockade

Mecamylamine does not compete with Acetylcholine (ACh) for the agonist binding site (orthosteric site). Instead, it functions as a pore blocker .

-

Activation: ACh binds to the alpha-subunits, causing a conformational change that opens the ion channel.

-

Blockade: Mecamylamine enters the open pore and sterically occludes the flow of

and -

Trapping: The channel may close (desensitize) with Mecamylamine trapped inside, leading to a long-lasting inhibitory effect.

Figure 1: The non-competitive "Open-Channel Block" mechanism of Mecamylamine at the nAChR.

Applications in Bioanalysis (LC-MS/MS)

The primary application of Mecamylamine-d3 in drug development is as an Internal Standard (IS) . In pharmacokinetic (PK) studies, relying on external calibration alone is insufficient due to "matrix effects" (ion suppression/enhancement) common in plasma and brain tissue.

Why Deuterium? (The "d3" Advantage)

-

Co-Elution: Mecamylamine-d3 has nearly identical physicochemical properties (pKa, lipophilicity) to the native drug. It co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source.

-

Mass Discrimination: The +3 Da mass shift moves the precursor ion (Q1) away from the native drug, allowing the Mass Spectrometer to distinguish them.

-

Fragment Stability: If the -d3 label is on the N-methyl group, and the fragmentation pathway involves losing that group, the daughter ions might be identical. However, if the label is retained or the transition is unique, it ensures specificity.

Validated Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Mecamylamine in Rat Plasma using Mecamylamine-d3 as the Internal Standard.

Materials

-

Internal Standard: Mecamylamine-d3 HCl.

-

Matrix: Rat Plasma (K2EDTA).

-

Reagents: Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate, HPLC Grade Water.

Sample Preparation (Protein Precipitation)

Method Justification: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) for throughput, as Mecamylamine is sufficiently soluble in organic solvents to yield high recovery.

Step-by-Step Workflow:

-

Stock Prep: Prepare 1 mg/mL stock of Mecamylamine-d3 in Methanol. Dilute to a working IS concentration of 500 ng/mL in ACN.

-

Spiking: Aliquot 50 µL of plasma sample into a 96-well plate.

-

IS Addition: Add 150 µL of ACN containing Mecamylamine-d3 IS to each well. (Ratio 1:3 sample:organic ensures precipitation).

-

Agitation: Vortex for 2 minutes at 1200 rpm.

-

Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a fresh plate.

-

Dilution: Add 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase conditions and improve peak shape).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5 µm). Note: A high pH stable column is preferred as Mecamylamine is basic.

-

Mobile Phase A: 10mM Ammonium Formate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Ionization: ESI Positive Mode.

MRM Transitions (Self-Validating Check):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

|---|

| Mecamylamine | 168.2

*Note: If the fragmentation involves loss of the N-methyl group (31 Da), both parents yield the 137 fragment (loss of CH3 vs CD3). If the core fragments, the d3 is retained (140.1). Verify fragmentation pattern during tuning.

Figure 2: Validated Bioanalytical Workflow for quantification using Mecamylamine-d3.

Deuterium Isotope Effects in Drug Development

While currently used as an analytical standard, the "d3" modification has implications for Deuterated Drug Design (the "Deuterium Switch").

-

Kinetic Isotope Effect (KIE): The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond.

-

Metabolic Stability: Mecamylamine undergoes N-demethylation (mediated by CYP450s). Replacing the N-methyl hydrogens with deuterium (as in Mecamylamine-d3) can slow this rate-limiting step.

-

Outcome: In a therapeutic context, this could theoretically increase the half-life (

) of the drug without altering its binding affinity to the nAChR, as the geometry of the molecule remains unchanged.

References

-

PubChem. (n.d.). Mecamylamine-d3 Hydrochloride.[1][3] National Library of Medicine. Retrieved from [Link]

-

Papke, R. L., et al. (2001).[5] The pharmacological activity of the hypotensive drug mecamylamine: directly on receptors or via an indirect mechanism? Journal of Pharmacology and Experimental Therapeutics.[6] Retrieved from [Link]

-

Gentry, C. L., & Lukas, R. J. (2002). Regulation of nicotinic acetylcholine receptor numbers and function by chronic mecamylamine treatment. International Journal of Neuropsychopharmacology. Retrieved from [Link]

-

Young, J. W., et al. (2001).[5] Mecamylamine: New therapeutic uses and toxicity/risk profile. Clinical Therapeutics. Retrieved from [Link]

Sources

- 1. Mecamylamine-d3 Hydrochloride | C11H22ClN | CID 71749917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Mecamylamine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. Mecamylamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of Deuterated Mecamylamine: A Technical Guide

The following technical guide is structured to provide a rigorous pharmacological analysis of Deuterated Mecamylamine (d-Mecamylamine) . As no specific commercial trade name (e.g., "CTP-XXX") is universally standardized for this entity in the public domain, this guide focuses on the

Executive Summary

Deuterated Mecamylamine (d-Mecamylamine) represents a precision-engineered modification of the classic nicotinic acetylcholine receptor (nAChR) antagonist, mecamylamine. By substituting protium (

The primary objective of this modification is to attenuate CYP450-mediated clearance (specifically

Chemical Structure & Deuteration Strategy[1][2][3]

The Parent Molecule: Mecamylamine

Mecamylamine (

Deuteration Targets

To optimize the PK profile, deuterium is strategically incorporated at "metabolic soft spots"—bonds with high zero-point vibrational energy that are rate-limiting steps in oxidative metabolism.

-

Target A (

-Analog): Replacement of the -

Target B (

-Ring Analogs): Deuteration of the bicyclic cage (C3 methyls or bridgehead carbons) to prevent hydroxylation.

Mechanism: The carbon-deuterium (C-D) bond is shorter and stronger (bond dissociation energy

Pharmacodynamics (PD): Receptor Interaction

Crucial Insight: Deuteration is an isotopic substitution, not an isosteric one. Therefore, the steric bulk and electronic distribution remain virtually identical to the parent compound.

-

Mechanism of Action: Non-competitive, voltage-dependent antagonism of neuronal nAChRs (subtypes

, -

Binding Affinity (

): Unchanged. Experimental data confirms that d-mecamylamine retains the parent -

Functional Potency (

): Identical to non-deuterated mecamylamine in electrophysiological assays.

PD Signaling Pathway

The following diagram illustrates the blockade mechanism, emphasizing that deuteration does not alter the downstream signal inhibition.

Figure 1: Mechanism of Action. d-Mecamylamine acts as a steric pore blocker. Deuteration affects metabolic stability (not shown here) but preserves this receptor interaction.

Pharmacokinetics (PK): The Deuterium Advantage

This is the core differentiator. The pharmacological profile of d-mecamylamine is defined by "Metabolic Shunting."

Metabolic Stability Profile

-

CYP2D6 Interaction: Mecamylamine is a substrate for CYP2D6. Extensive metabolizers (EM) clear the drug faster than poor metabolizers (PM).

-

The Deuterium Effect: By deuterating the

-methyl group, the rate of

Comparative PK Parameters (Projected)

The following table summarizes the shift in PK parameters observed when comparing standard mecamylamine to its deuterated analog in preclinical models (Rat/Dog).

| Parameter | Mecamylamine (Standard) | d-Mecamylamine (Deuterated) | Impact |

| High (Rapid Absorption) | Comparable / Slightly Lower | Reduced peak-related toxicity (hypotension). | |

| ~10 Hours (Human) | 14 - 18 Hours | Allows for QD (once-daily) dosing vs. BID/TID. | |

| Variable (CYP2D6 dependent) | Increased (~30-50%) | Higher total exposure per mg dose. | |

| Clearance ( | Mixed (Renal + Metabolic) | Reduced Metabolic CL | Less dependence on CYP2D6 phenotype. |

| Metabolite Ratio | High [Demethylated]/[Parent] | Low [Demethylated]/[Parent] | Reduced exposure to potentially reactive metabolites. |

Experimental Protocols

To validate the pharmacological profile of d-mecamylamine, the following self-validating protocols are recommended.

Protocol A: In Vitro Intrinsic Clearance ( ) Determination

Objective: Quantify the Deuterium Kinetic Isotope Effect (DKIE) using human liver microsomes (HLM).

-

Preparation:

-

Prepare 10 mM stocks of Mecamylamine and d-Mecamylamine in DMSO.

-

Thaw pooled HLM (20 mg/mL protein concentration).

-

Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

-

Incubation:

-

Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

-

Spike test compounds to final concentration of 1

(avoid saturation). -

Pre-incubate at 37°C for 5 mins.

-

Initiate reaction with NADPH system.

-

-

Sampling:

-

Aliquot 50

at -

Quench immediately in 150

ice-cold Acetonitrile (containing Internal Standard).

-

-

Analysis:

-

Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

-

Monitor parent depletion (

transitions: 168

-

-

Calculation:

-

Plot

vs. time. Slope = - .

-

Validation Criteria:

indicates a significant isotope effect.

-

Protocol B: Metabolic Pathway Elucidation Workflow

The following Graphviz diagram details the logical flow for identifying metabolite suppression.

Figure 2: Workflow for comparative metabolic stability and metabolite identification.

Clinical Implications & Safety

Safety Profile

-

Reduced Metabolite Load: By slowing

-demethylation, d-mecamylamine reduces the circulating burden of the secondary amine metabolite, which may have distinct off-target effects. -

Cardiovascular Stability: Mecamylamine's ganglion-blocking effects (hypotension) are

driven. The blunted peak and extended tail of d-mecamylamine allow for lower total daily doses to achieve steady-state inhibition, potentially mitigating orthostatic hypotension.

Therapeutic Index

The separation between the central efficacy (nAChR blockade in the brain) and peripheral side effects (ganglionic blockade) is improved not by selectivity, but by pharmacokinetic smoothing .

References

-

Young, J. M., et al. (2001). "Mecamylamine: New therapeutic uses and toxicity/risk profile." Clinical Therapeutics.[2] Link

-

Papke, R. L., et al. (2001). "The pharmacological activity of nicotine and mecamylamine." Journal of Neurochemistry. Link

- Tung, R. D. (2010). "The evolution of deuterium switches." Innovations in Pharmaceutical Technology. (Foundational text on the DCE Platform/Concert Pharmaceuticals approach).

-

Harbeson, S. L., & Tung, R. D. (2011). "Deuterium in drug discovery and development." Annual Reports in Medicinal Chemistry. Link

-

Shytle, R. D., et al. (2002). "Neuronal nicotinic receptor inhibition for treating mood disorders."[3] Molecular Psychiatry. (Context for mecamylamine in depression). Link

Sources

Advanced Applications of Mecamylamine-d3: From nAChR Antagonism to Precision Bioanalysis

Content Type: Technical Guide / Whitepaper Audience: Researchers, DMPK Scientists, and Neuropharmacologists Estimated Reading Time: 12 Minutes

Executive Summary

Mecamylamine (Inversine) is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). While historically utilized as a ganglionic blocker for hypertension, its contemporary value lies in neuropsychiatric research—specifically in dissecting the cholinergic modulation of addiction, depression, and cognitive decline.

Mecamylamine-d3 (the deuterated isotopologue) is the critical analytical tool required to support these modern applications. As a stable isotope-labeled internal standard (IS), it enables the precise quantification of Mecamylamine in complex biological matrices (plasma, CSF, brain tissue) via LC-MS/MS. This guide details the mechanistic grounding of Mecamylamine, the technical superiority of using the -d3 standard for pharmacokinetic (PK) validation, and provides a self-validating protocol for its bioanalysis.

The Pharmacological Imperative: Why Quantify Mecamylamine?

To understand the necessity of the deuterated standard, one must first appreciate the pharmacological behavior of the analyte. Mecamylamine is unique among ganglionic blockers because it possesses a secondary amine structure that allows it to cross the Blood-Brain Barrier (BBB) freely.

Mechanism of Action (MoA)

Unlike competitive antagonists (e.g., curare) that bind to the agonist recognition site, Mecamylamine acts as an open-channel blocker . It enters the ion pore of the nAChR only after the receptor has been activated by Acetylcholine (ACh) or nicotine, physically occluding the flow of Na+ and Ca2+ ions.

-

Use-Dependence: Its efficacy increases with neuronal activity.

-

Voltage-Dependence: Blockade is influenced by the membrane potential.

Visualization: nAChR Blockade Pathway

The following diagram illustrates the non-competitive antagonism mechanism, highlighting where Mecamylamine intervenes in the signaling cascade.

Figure 1: Mechanism of Action. Mecamylamine functions as a non-competitive open-channel blocker, requiring receptor activation to enter and occlude the ion pore.

The Analytical Standard: Mecamylamine-d3

In modern Drug Metabolism and Pharmacokinetics (DMPK), "close enough" is insufficient. The use of a structural analog (e.g., a similar amine) as an internal standard often fails to correct for matrix effects in LC-MS/MS, particularly in lipid-rich tissues like the brain.

Mecamylamine-d3 (N-methyl-d3-isocamphane) serves as the ideal Internal Standard (IS) because it shares the exact physicochemical properties of the analyte—pKa, solubility, and chromatographic retention time—while being mass-differentiated.

Technical Specifications

| Property | Mecamylamine (Analyte) | Mecamylamine-d3 (Internal Standard) |

| Chemical Formula | C11H21N | C11H18D3N |

| Molecular Weight | 167.29 g/mol | ~170.31 g/mol |

| Monoisotopic Mass | 167.17 | 170.19 |

| pKa | 11.2 (Secondary Amine) | 11.2 |

| LogP | ~3.2 (Lipophilic) | ~3.2 |

| Retention Time | Co-elutes with Analyte | Co-elutes with Analyte |

Why d3? (The Deuterium Advantage)

-

Matrix Effect Correction: Since the IS co-elutes with the analyte, any ion suppression caused by phospholipids or salts at that specific retention time affects both equally. The ratio of Analyte/IS remains constant, preserving accuracy.

-

Extraction Efficiency: The deuterated form behaves identically during Liquid-Liquid Extraction (LLE), correcting for any recovery losses during sample prep.

Protocol: LC-MS/MS Bioanalytical Validation

Expert Insight: Mecamylamine is a basic amine (pKa ~11.2). Standard protein precipitation often yields poor peak shapes due to silanol interactions on the column. Liquid-Liquid Extraction (LLE) under alkaline conditions is the gold standard for recovery and cleanliness.

Materials Required[5]

-

Analyte: Mecamylamine HCl.[1]

-

Internal Standard: Mecamylamine-d3 HCl.

-

Matrix: Plasma (Rat/Human) or Brain Homogenate.

-

Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).

-

Alkalizing Agent: 0.1 M NaOH or Ammonium Hydroxide.

Step-by-Step Workflow

Step 1: Stock Preparation

-

Dissolve Mecamylamine-d3 in Methanol to create a 1 mg/mL stock.

-

Prepare a Working IS Solution at 100 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Extraction (Alkaline LLE)

-

Aliquot 50 µL of plasma/tissue homogenate into a 1.5 mL tube.

-

Add 10 µL of Mecamylamine-d3 Working IS Solution.

-

Add 50 µL of 0.1 M NaOH. Critical: This shifts the amine to its uncharged free-base form, allowing it to partition into the organic layer.

-

Add 500 µL of MTBE.

-

Vortex vigorously for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 80:20).

Step 3: LC-MS/MS Parameters[2][3][4]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: ESI Positive Mode.

MRM Transitions (Mass Reaction Monitoring): Note: Transitions may vary slightly based on the specific labeling position of the commercial d3 standard (usually N-methyl).

| Compound | Precursor (Q1) | Product (Q3) | Role | Collision Energy (eV) |

| Mecamylamine | 168.2 (M+H)+ | 137.2 | Quantifier | ~15-20 |

| Mecamylamine | 168.2 (M+H)+ | 81.1 | Qualifier | ~25-30 |

| Mecamylamine-d3 | 171.2 (M+H)+ | 140.2* | Internal Std | ~15-20 |

*Verify the d3 fragmentation with your specific lot. If the label is on the lost methyl group, the fragment may shift to 137.2.

Analytical Workflow Diagram

Figure 2: Bioanalytical Workflow.[5][3][7] The addition of Mecamylamine-d3 prior to alkalinization ensures that all extraction variability is mathematically corrected in the final analysis.

In Vivo Application: Pharmacokinetics & Brain Distribution

Mecamylamine is often used in research at low doses (0.5 – 3 mg/kg) where plasma levels are in the low ng/mL range. The high sensitivity of the d3-based method is essential here.

Experimental Design (Rodent Model)

-

Objective: Determine the Brain-to-Plasma ratio (

) to verify central target engagement. -

Dosing: Single intraperitoneal (i.p.) injection of Mecamylamine HCl (1.0 mg/kg).

-

Sampling: Terminal blood and whole brain collection at 0.5, 1, 2, and 4 hours post-dose.

Calculation of Pharmacokinetic Parameters

Using the concentration data derived from the LC-MS/MS assay:

-

AUC (Area Under Curve): Represents total exposure.

- : Peak concentration.

-

Brain Penetration (

):

Expected Results: Mecamylamine is highly lipophilic. Expect a

Troubleshooting & Data Interpretation

| Issue | Probable Cause | Solution |

| Low Recovery of IS | pH not high enough during extraction. | Ensure pH > 12 using NaOH. Mecamylamine is a strong base; it must be uncharged to extract into MTBE. |

| Peak Tailing | Secondary amine interaction with silanols. | Use a high-pH stable column (e.g., Waters BEH) or add Ammonium Formate to the mobile phase. |

| Signal Suppression | Phospholipids eluting with analyte. | Monitor phospholipid transitions (m/z 184). If co-eluting, adjust the gradient slope. |

| Cross-Talk | IS containing unlabeled impurity. | Run a "Blank + IS" sample. If a peak appears in the Analyte channel, the IS purity is low. |

References

-

Vertex Pharmaceuticals. (2000). Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro. PubMed. Link

-

National Institutes of Health (NIH). (2009). Mecamylamine – a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders.[1] PMC. Link

-

Centre for Human Drug Research. (2018). Pharmacokinetics and pharmacodynamics of oral mecamylamine. CHDR. Link

-

PubChem. (2025). Mecamylamine Compound Summary. National Library of Medicine.[8] Link

-

Thermo Fisher Scientific. (2017). LC-MS/MS Method Development for Amines. (Adapted from Mesalamine protocols). Link

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemical Divergence in Mecamylamine Therapeutics: A Technical Analysis of TC-5214 and its Enantiomer

Executive Summary

Mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), was originally introduced in the 1950s as an antihypertensive agent (Inversine). Its ability to cross the blood-brain barrier (BBB) later repositioned it as a probe for central cholinergic signaling. This guide analyzes the stereochemical divergence of mecamylamine, specifically focusing on the (S)-(+)-enantiomer (TC-5214 or dexmecamylamine) and its development as an adjunct therapy for Major Depressive Disorder (MDD). We explore the pharmacological rationale, the kinetic differences between enantiomers, and the experimental protocols required for their isolation and assessment.

Chemical Architecture & Stereochemistry

Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine ) possesses a bornane scaffold with a secondary amine at the C2 position. The molecule exhibits chirality due to the asymmetric carbon atoms within the bicyclic structure.

Structural Characteristics

-

Scaffold: Bicyclo[2.2.1]heptane (Norbornane derivative).

-

Chirality: The commercial synthesis typically yields a racemic mixture.[1] The therapeutic distinctiveness arises from the resolution of this racemate into:

-

(S)-(+)-Mecamylamine (TC-5214): The isomer investigated for antidepressant properties.

-

(R)-(-)-Mecamylamine (TC-5213): The antipode, often used as a comparator in pharmacological assays.

-

Visualization of Stereochemical Relationships

The following diagram illustrates the logical flow of mecamylamine's structural classification and its derivative pathways.

Figure 1: Stereochemical lineage and receptor targeting of mecamylamine isomers.

Pharmacological Distinctiveness

The therapeutic hypothesis for TC-5214 in depression relied not just on binding affinity, but on binding kinetics . While equilibrium binding constants (

Mechanism of Action: The Hypercholinergic Hypothesis

Depression is hypothesized to involve a hypercholinergic tone. Blockade of α4β2 nAChRs in the brain is thought to:

-

Reduce inhibitory cholinergic input to the Dorsal Raphe Nucleus (DRN).

-

Increase the firing rate of serotonergic neurons.

-

Enhance glutamate release in synaptic connections.

Comparative Binding Data

The following table synthesizes binding data from key electrophysiological and radioligand binding studies (e.g., Papke et al., 2001; Fedorov et al., 2009).[2]

| Parameter | (S)-(+)-Mecamylamine (TC-5214) | (R)-(-)-Mecamylamine (TC-5213) | Racemate |

| Primary Target | α4β2 nAChR (Neuronal) | α4β2 nAChR | Non-selective |

| Secondary Target | α3β4 nAChR (Ganglionic) | α3β4 nAChR | α3β4 nAChR |

| IC50 (α4β2) | ~ 1.0 - 3.0 µM | ~ 1.0 - 3.0 µM | ~ 2.5 µM |

| IC50 (α3β4) | ~ 0.5 - 1.0 µM | ~ 0.5 - 1.0 µM | ~ 0.64 µM |

| Dissociation Rate | Slow (Longer residence time) | Fast (Rapid washout) | Mixed |

| Functional Effect | Antagonist (LS); Potentiator (HS)* | Antagonist | Antagonist |

| Clinical Status | Failed Phase III (MDD) | Preclinical Tool | Approved (Hypertension) |

Note: LS = Low Sensitivity isoform; HS = High Sensitivity isoform. Some studies suggest TC-5214 may potentiate HS α4β2 at low concentrations, though this is debated.

Pathway Visualization: nAChR Modulation

The downstream effects of α4β2 antagonism in the context of depression are complex.

Figure 2: Putative mechanism of antidepressant action via α4β2 antagonism and DRN disinhibition.

Therapeutic Potential & Clinical Reality[3][4]

Major Depressive Disorder (MDD)

TC-5214 was developed as an adjunct to SSRIs/SNRIs for treatment-resistant depression.

-

Rationale: SSRIs increase synaptic serotonin, but chronic treatment can desensitize receptors. Adding a nAChR antagonist targets a distinct regulatory pathway (cholinergic-adrenergic balance).

-

Clinical Failure: In Phase III trials (RENAISSANCE program), TC-5214 failed to show statistically significant improvement in MADRS scores compared to placebo.

-

Analysis: The failure may be attributed to:

-

Renal Clearance: High variability in plasma levels due to renal excretion dependence.

-

Placebo Response: High placebo rates in the study population.

-

Dosing Limits: Autonomic side effects (constipation, dry mouth via α3β4 blockade) limited the achievable dose, potentially preventing adequate CNS receptor occupancy.

-

Addiction Medicine

Mecamylamine (racemate) is effective in blocking the rewarding effects of nicotine and alcohol.

-

Target: α3β4 receptors in the habenulo-interpeduncular pathway are critical for nicotine withdrawal and aversion.

-

Potential: While TC-5214 failed in MDD, the scaffold remains relevant for addiction, provided selectivity for α3β4 over α4β2 can be optimized to reduce cognitive side effects.

Experimental Protocols

Protocol 1: Chiral Resolution of Mecamylamine

To study stereoisomers, researchers must resolve the commercially available racemate. This protocol utilizes diastereomeric crystallization with tartaric acid.[3][4][5]

Materials:

-

Racemic Mecamylamine HCl.

-

(R,R)-(+)-Tartaric acid (Resolving agent).[1]

-

Solvents: Methanol, Diethyl ether, NaOH (2M).

Workflow:

-

Free Base Conversion: Dissolve Mecamylamine HCl in water, basify with NaOH to pH > 12, and extract the free amine into diethyl ether. Dry over MgSO4 and evaporate.

-

Salt Formation: Dissolve the free amine (1 eq) in hot methanol. Add (R,R)-(+)-Tartaric acid (1 eq) dissolved in hot methanol.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate (4°C) for 24 hours.

-

Filtration: Collect the crystals (Crop A). The mother liquor contains the enriched opposite isomer.

-

Recrystallization: Recrystallize Crop A from methanol 2-3 times to achieve high optical purity (>98% ee).

-

Liberation: Treat the purified salt with 2M NaOH and extract with ether to obtain the pure enantiomer (e.g., S-(+)-Mecamylamine).

-

Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol 2: Electrophysiological Assessment (Two-Electrode Voltage Clamp)

Objective: Determine

System: Xenopus laevis oocytes expressing human α4 and β2 subunits.

Steps:

-

Expression: Inject oocytes with cRNA encoding α4 and β2 subunits (ratio 1:1 for mixed population or 1:10 to favor LS isoform). Incubate for 3-5 days.

-

Recording: Place oocyte in a recording chamber perfused with Ringer's solution. Clamp voltage at -60 mV.

-

Agonist Challenge: Apply Acetylcholine (ACh) (

concentration) for 2 seconds to establish baseline current. Wash for 3 minutes. -

Antagonist Application: Perfusion with TC-5214 (varying concentrations: 0.01 µM - 100 µM) for 2 minutes prior to co-application with ACh.

-

Measurement: Record the peak current inhibition.

-

Kinetic Analysis: To measure dissociation, apply antagonist, then wash with buffer for varying intervals (1-10 min) before applying ACh. Plot recovery of current vs. time.

-

Self-Validation: S-(+) isomer should show slower recovery (current remains inhibited longer) compared to R-(-).

-

References

-

Papke, R. L., et al. (2001). "Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes." Journal of Pharmacology and Experimental Therapeutics. Link

-

Fedorov, N. B., et al. (2009).[6] "Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition." Journal of Pharmacology and Experimental Therapeutics. Link

-

Targacept, Inc. (2014). "Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder." European Neuropsychopharmacology. Link

-

Nickell, J. R., et al. (2013). "Potential Therapeutic Uses of Mecamylamine and its Stereoisomers." Pharmacology Biochemistry and Behavior. Link

-

Bondarev, M. L., et al. (2013). "Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor." Biochemistry. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. rsc.org [rsc.org]

- 6. Similar activity of mecamylamine stereoisomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Mecamylamine-d3 (hydrochloride) for studying neuropsychiatric disorders

Precision Bioanalysis in Neuropsychiatry: The Role of Mecamylamine-d3

Executive Summary

This technical guide addresses the critical intersection of translational neuropsychiatry and high-precision bioanalysis. While Mecamylamine (Inversine) was historically characterized as a ganglionic blocker for hypertension, its pharmacological profile as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) has repurposed it for studying depression, Tourette’s syndrome, and addiction.[1]

To support these investigations, Mecamylamine-d3 (hydrochloride) serves as the essential internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[1][2] This guide details the mechanistic rationale, physicochemical handling, and a validated bioanalytical workflow to ensure data integrity in clinical and preclinical trials.

Part 1: The Neuropsychiatric Imperative

Mechanism of Action: The Cholinergic Modulation

Mecamylamine distinguishes itself by crossing the blood-brain barrier (BBB) and acting as a non-selective, non-competitive antagonist at neuronal nAChRs (subtypes

In disorders like Major Depressive Disorder (MDD) and Tourette’s, the "Cholinergic-Adrenergic Hypothesis" suggests that hyper-cholinergic tone contributes to symptoms.[1][2] Mecamylamine normalizes this signaling without the competitive displacement of acetylcholine, acting instead as an open-channel blocker.[1][2]

Pathway Visualization

The following diagram illustrates the blockade mechanism within the synaptic cleft, highlighting the non-competitive nature of the inhibition.

Caption: Mecamylamine acts as a non-competitive antagonist, blocking the ion pore of the nAChR downstream of Acetylcholine binding, thereby modulating downstream signal transduction.[1]

Part 2: The Isotopic Advantage (Why Mecamylamine-d3?)

In quantitative bioanalysis, matrix effects (ion suppression/enhancement) can compromise data quality.[1][2] The use of a deuterated internal standard, Mecamylamine-d3 , is mandatory for regulatory-grade assays (FDA/EMA guidelines).[1][2]

-

Chemical Identity: N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine hydrochloride (N-methyl-d3).[1][2]

-

Mass Shift: The substitution of three hydrogen atoms with deuterium (

) on the N-methyl group creates a mass shift of +3 Da.[1][2] -

The "Carrier" Effect: Because physicochemical properties (pKa, solubility, retention time) are virtually identical to the analyte, the d3-variant co-elutes with the drug, experiencing the exact same ionization environment and correcting for any matrix-induced signal loss.[1]

Part 3: Technical Specifications & Handling

| Property | Specification |

| Compound Name | Mecamylamine-d3 (hydrochloride) |

| CAS Number | 1217625-71-2 (d3 variant) |

| Molecular Formula | |

| Molecular Weight | ~206.77 g/mol (Salt form) |

| Solubility | Water (>10 mg/mL), Methanol, DMSO |

| pKa | ~11.2 (Strongly basic) |

| Storage | -20°C, Hygroscopic (Desiccate) |

Handling Protocol:

-

Stock Preparation: Dissolve 1 mg in 1 mL of Methanol (free base equivalent) or Water.

-

Stability: Deuterium exchange can occur in highly acidic protic solvents over long periods; however, the N-methyl-d3 label is generally stable.[1][2] Prepare fresh working standards weekly.

Part 4: High-Performance Bioanalytical Protocol (LC-MS/MS)

This protocol is designed for human plasma matrices, optimized for sensitivity (LLOQ ~ 0.5 ng/mL) and high throughput.[2]

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is cleaner, but PPT (Protein Precipitation) is faster and sufficient given the high selectivity of MS/MS.[1]

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

Spike IS: Add 20 µL of Mecamylamine-d3 Working Solution (100 ng/mL in water).

-

Precipitate: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).

-

Vortex/Centrifuge: Vortex for 2 mins; Centrifuge at 4,000g for 10 mins at 4°C.

-

Transfer: Inject 5 µL of the supernatant.

Chromatographic Conditions

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters Cortecs C18.[1][2]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[2]

-

Flow Rate: 0.5 mL/min.

-

Gradient:

Mass Spectrometry Parameters (MRM)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Mecamylamine | 168.2 ( | 137.1 (Loss of | 25 | 50 |

| Mecamylamine-d3 | 171.2 ( | 137.1 (Loss of | 25 | 50 |

Note on Specificity: The product ion (m/z 137.[2]1) represents the bicyclic core structure.[2] Although the daughter ion is the same for both, the unique Precursor (Q1) ensures specificity.[1]

Analytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow from plasma extraction to MRM quantification using Mecamylamine-d3.

Part 5: Validation & Quality Control

To ensure the "Trustworthiness" of the assay, the following QC parameters must be met (based on FDA Bioanalytical Method Validation Guidelines):

-

Linearity: The calibration curve must be linear (

) over the range of 0.5 ng/mL to 500 ng/mL . -

Internal Standard Response: The IS peak area variation should be within ±15% across the run. A drift indicates matrix accumulation on the column.[2]

-

Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification).[2] Carryover must be <20% of the LLOQ signal.[2]

-

Self-Validating Check: Calculate the IS-normalized Matrix Factor.

References

-

Young, J. W., et al. (2013).[1][2] "An anti-nicotinic cognitive challenge model using mecamylamine in comparison with the anti-muscarinic cognitive challenge using scopolamine." British Journal of Clinical Pharmacology.

-

Shytle, R. D., et al. (2002).[1][2] "Mecamylamine (Inversine): an old antihypertensive with new research directions."[1][2] Journal of Human Hypertension.

-

LGC Standards. "Mecamylamine-d3 Hydrochloride Product Sheet."

-

Cayman Chemical. "Mecamylamine (hydrochloride) Product Information."

-

Scheidweiler, K. B., et al. (2011).[1][2] "Simultaneous Quantification of Nicotine, Cotinine... and Mecamylamine in Human Urine by LC-MS/MS." Clinica Chimica Acta.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An anti‐nicotinic cognitive challenge model using mecamylamine in comparison with the anti‐muscarinic cognitive challenge using scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mecamylamine-d3 in Nicotine Addiction Research

This guide details the technical application of Mecamylamine-d3 (N-methyl-d3-mecamylamine hydrochloride) in nicotine addiction research. It is structured for scientists requiring high-fidelity quantification of mecamylamine in biological matrices to correlate pharmacokinetic (PK) exposure with pharmacodynamic (PD) blockade of nicotinic acetylcholine receptors (nAChRs).

Executive Summary

Mecamylamine is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), historically used as an antihypertensive but now pivotal in addiction neuroscience.[1] It crosses the blood-brain barrier (BBB) to block the reinforcing effects of nicotine, primarily by antagonizing

Mecamylamine-d3 is the stable isotopically labeled analog used as an Internal Standard (IS) in LC-MS/MS bioanalysis. Its use is mandatory for rigorous PK/PD studies to correct for matrix effects (ionization suppression/enhancement) and recovery variability during the extraction of mecamylamine from complex matrices like brain tissue and plasma.

Mechanistic Foundation: nAChR Antagonism

Mecamylamine functions as an open-channel blocker. Unlike competitive antagonists (e.g., dihydro-beta-erythroidine) that bind to the orthosteric acetylcholine (ACh) site, mecamylamine binds within the receptor ion pore. This mechanism renders its blockade insurmountable by increasing agonist concentration—a critical feature for extinguishing nicotine self-administration behavior.

Target Subtypes in Addiction

- nAChRs: Located in the Ventral Tegmental Area (VTA); primary mediators of nicotine-induced dopamine release.

- nAChRs: Located in the Habenulo-Interpeduncular pathway; mediate the aversive effects of high-dose nicotine and withdrawal symptoms.

Visualization: Mechanism of Action

The following diagram illustrates the non-competitive blockade mechanism.

Caption: Mecamylamine acts downstream of agonist binding, physically occluding the ion channel pore to prevent cation influx.

The Role of Mecamylamine-d3 (Internal Standard)

In quantitative bioanalysis, the physicochemical properties of the internal standard must mirror the analyte. Mecamylamine-d3 replaces the N-methyl group hydrogens with deuterium (

Why Deuterium?

-

Co-Elution: Mecamylamine-d3 co-elutes with the analyte on C18 columns, ensuring it experiences the exact same ionization suppression or enhancement from the matrix at that specific retention time.

-

Mass Shift: The +3 Da mass shift (

168.3 -

Extraction Efficiency: It compensates for variability in Liquid-Liquid Extraction (LLE) recovery, as the deuterated form partitions identically to the analyte.

Analytical Methodology: LC-MS/MS Protocol

This protocol describes the quantification of mecamylamine in rat plasma or brain homogenate using Mecamylamine-d3.

Sample Preparation (Liquid-Liquid Extraction)

Mecamylamine is a lipophilic secondary amine (

Reagents:

-

IS Spiking Solution: Mecamylamine-d3 (100 ng/mL in water).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

-

Alkaline Buffer: 0.1 M NaOH or Carbonate Buffer (pH > 12).

Step-by-Step Protocol:

-

Aliquot: Transfer 50

L of plasma/brain homogenate to a glass tube. -

Spike IS: Add 10

L of Mecamylamine-d3 working solution. Vortex. -

Basify: Add 50

L of 0.1 M NaOH. (Crucial: Converts mecamylamine to free base). -

Extract: Add 1 mL of MTBE. Shake mechanically for 10 minutes.

-

Separate: Centrifuge at 4,000

for 5 minutes. -

Evaporate: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under

stream at 40°C. -

Reconstitute: Dissolve residue in 100

L Mobile Phase (0.1% Formic Acid : Acetonitrile, 80:20).

LC-MS/MS Conditions

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5

m. -

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Mode):

Operate in Positive Electrospray Ionization (ESI+) mode. The amine is readily protonated (

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Role |

| Mecamylamine | 168.3 | 81.1 | 30 | 25 | Quantifier |

| 168.3 | 137.2 | 30 | 15 | Qualifier | |

| Mecamylamine-d3 | 171.3 | 81.1 | 30 | 25 | IS Quantifier |

Note: The product ion at m/z 81.1 corresponds to the bicyclic hydrocarbon core (C6H9+), which typically loses the amine group. Therefore, the fragment mass often remains consistent between the labeled and unlabeled forms if the label is on the nitrogen group lost during fragmentation. Always verify the d3 transition experimentally.

Visualization: Bioanalytical Workflow

Caption: Workflow for the extraction and quantification of mecamylamine using the d3 internal standard.

Applications in Addiction Research

Pharmacokinetic Profiling

Researchers use Mecamylamine-d3 to validate the half-life (

-

Rat Plasma

: ~1.2 hours. -

Brain/Plasma Ratio: > 1.0 (Indicates high BBB permeability).

-

Protocol: Administer mecamylamine (1-3 mg/kg s.c.), collect tail vein blood at 15, 30, 60, 120 min. Quantify using the method above.

Precipitation of Withdrawal

Mecamylamine is used to precipitate withdrawal in nicotine-dependent subjects to study the neurobiology of dependence.

-

Dose: 1.0 - 1.5 mg/kg (s.c.) in rats.

-

Measurement: Somatic signs (gasps, ptosis) or intracranial self-stimulation (ICSS) thresholds.

-

Validation: Plasma levels must be confirmed to ensure the lack of effect is not due to metabolic clearance variability.

Troubleshooting & Quality Control

-

Isobaric Interference: Ensure no endogenous amines co-elute at 2.5 mins. The d3 standard helps identify peak shifting.

-

Carryover: Mecamylamine is "sticky" due to its lipophilicity. Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

-

Deuterium Exchange: The N-methyl deuterium label is generally stable. However, avoid highly acidic storage conditions for prolonged periods.

References

-

Mecamylamine Mechanism & Addiction

-

Analytical Method (GC-MS Precedent)

-

Chemical Structure & Properties (Mecamylamine-d3)

-

nAChR Subtype Pharmacology

Sources

- 1. Mecamylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tricyclic antidepressants and mecamylamine bind to different sites in the human alpha4beta2 nicotinic receptor ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative analysis of mecamylamine in human plasma using Mecamylamine-d3

Application Note: Quantitative Bioanalysis of Mecamylamine in Human Plasma via LC-MS/MS

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Mecamylamine in human plasma.[1] Designed for clinical research and pharmacokinetic (PK) profiling, this method utilizes Mecamylamine-d3 as a stable isotope-labeled internal standard (SIL-IS) to rigorously compensate for matrix effects and recovery variability. The workflow features a specific Liquid-Liquid Extraction (LLE) optimized for the high pKa (11.2) of the analyte, ensuring maximum recovery and extract cleanliness.[2]

Introduction & Scientific Rationale

Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) is a non-selective nicotinic acetylcholine receptor (nAChR) antagonist. Originally an antihypertensive, it is currently investigated for neuropsychiatric indications, including depression and addiction.

The Bioanalytical Challenge:

-